molecular formula C21H22N4O6 B11468895 3-(3,4-dimethoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11468895
M. Wt: 426.4 g/mol
InChI Key: NWVYWFDKLRECOE-UHFFFAOYSA-N
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Description

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the formamido and methoxybenzamide groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce different heterocycles.

Scientific Research Applications

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Shares the dimethoxyphenyl group but lacks the oxadiazole ring.

    3,4-Dimethoxyphenylacetonitrile: Contains the dimethoxyphenyl group but has a nitrile functional group instead of the oxadiazole and formamido groups.

Uniqueness

N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties not found in similar compounds. This structural feature contributes to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H22N4O6/c1-28-15-6-4-5-14(11-15)19(26)22-9-10-23-20(27)21-24-18(25-31-21)13-7-8-16(29-2)17(12-13)30-3/h4-8,11-12H,9-10H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

NWVYWFDKLRECOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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